Cas no 959-33-1 (4-Methoxychalcone)

4-Methoxychalcone structure
4-Methoxychalcone structure
اسم المنتج:4-Methoxychalcone
كاس عدد:959-33-1
وسط:C16H14O2
ميغاواط:238.281164646149
MDL:MFCD00017179
CID:83257
PubChem ID:641819

4-Methoxychalcone الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one
    • 4-METHOXYBENZYLIDENEACETOPHENONE
    • 3-(4-METHOXYPHENYL)-1-PHENYLPROP-2-EN-1-ONE
    • 3-(4-METHOXYPHENYL)-1-PHENYL-2-PROPEN-1-ONE
    • 2-(P-ANISAL)ACETOPHENONE
    • 2-(P-ANISYLIDENE)ACETOPHENONE
    • 2-(4-METHOXYBENZYLIDENE)ACETOPHENONE
    • 2-(4-Methoxybenzal)Acetophenone
    • 4-Methoxychalcone
    • ALPHA ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE TECH.
    • METHOXYCHALCONE, 4-(RG)
    • (4-Methoxybenzylidene)acetophenone
    • (p-Methoxybenzylidene)acetophenone
    • 1-Phenyl-3-(4-methoxyphenyl)-2-propen-1-one
    • 3-(p-Methoxyphenyl)-1-phenyl-2-propen-1-one
    • Chalcone, 4-methoxy-
    • (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
    • 2-propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-, (2E)-
    • 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
    • XUFXKBJMCRJATM-FMIVXFBMSA-N
    • Phenyl p-methoxystyryl ketone
    • NSC636917
    • 4'-Methoxybenzylideneacetophenone
    • Q633959
    • 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one (ACI)
    • Chalcone, 4-methoxy- (6CI, 7CI, 8CI)
    • 1-Phenyl-3-(4-methoxyphenyl)-2-propenone
    • 4-Methoxystyryl phenyl ketone
    • 4′-Methoxybenzylideneacetophenone
    • NSC 11866
    • NSC 636917
    • p-Methoxystyryl phenyl ketone
    • EINECS 213-499-7
    • AI3-17319
    • AKOS024306989
    • SY049670
    • CCRIS 2230
    • p-Methoxyphenyl styryl ketone
    • PD158954
    • FT-0618934
    • 3-(4-Methoxy-phenyl)-1-phenyl-propenone
    • XUFXKBJMCRJATM-UHFFFAOYSA-N
    • 3-(4-methoxyphenyl)-1-phenyl-prop-2-ene-1-one
    • DTXSID70870818
    • PD158953
    • Anisal-acetophenon
    • 4-methoxy chalcone
    • BBL019090
    • M1409
    • CS-0181937
    • Z46028374
    • MFCD00017179
    • DTXSID601313945
    • CHEMBL105496
    • NSC-170287
    • W-100150
    • LS-14472
    • 10L-722
    • Q63395979
    • trans-4-Methoxychalcone
    • NS00015322
    • 22252-15-9
    • 959-33-1
    • (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one
    • BDBM86005
    • NSC170287
    • NSC-636917
    • 1-Phenyl-3-(4-methoxyphenyl)-2-propen- 1-one
    • HY-W083376A
    • Chalcone, 4
    • EN300-16058
    • NSC-11866
    • SCHEMBL521906
    • SCHEMBL1566431
    • S10243
    • 2-Propen-1-one,3-(4-methoxyphenyl)-1-phenyl-
    • AKOS000447894
    • 4-Methoxychalcone-1
    • STK993811
    • InChI=1/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9
    • AE-641/00576037
    • NSC11866
    • XAA25215
    • MDL: MFCD00017179
    • نواة داخلي: 1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3
    • مفتاح Inchi: XUFXKBJMCRJATM-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C=CC=CC=1)C=CC1C=CC(OC)=CC=1
    • برن: 978742

حساب السمة

  • نوعية دقيقة: 238.09900
  • النظائر كتلة واحدة: 238.09938
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 18
  • تدوير ملزمة العد: 4
  • تعقيدات: 282
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 1
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • إكسلوغ 3: 3.1
  • طوبولوجي سطح القطب: 26.3

الخصائص التجريبية

  • اللون / الشكل: Not determined
  • كثيف: 1.114
  • نقطة انصهار: 74.0 to 77.0 deg-C
  • نقطة الغليان: 340.88°C (rough estimate)
  • نقطة الوميض: 180.4 °C
  • انكسار: 1.6290 (estimate)
  • بسا: 26.30000
  • لوغب: 3.59130
  • الذوبان: Not determined

4-Methoxychalcone أمن المعلومات

4-Methoxychalcone بيانات الجمارك

  • رمز النظام المنسق:2914509090
  • بيانات الجمارك:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Methoxychalcone الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-16058-10.0g
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
959-33-1 93%
10g
$35.0 2023-06-04
Enamine
EN300-16058-2.5g
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
959-33-1 93%
2.5g
$25.0 2023-06-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158331-100g
4-Methoxychalcone
959-33-1 >98.0%(HPLC)
100g
¥1252.90 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252607-25g
4-Methoxychalcone
959-33-1 98%
25g
¥422.00 2024-04-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57090-100mg
4-Methoxychalcone
959-33-1
100mg
¥668.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M863374-25g
4-Methoxychalcone
959-33-1 ≥98%(GC)
25g
¥353.00 2022-09-01
Enamine
EN300-16058-0.05g
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
959-33-1 93%
0.05g
$19.0 2023-06-04
Enamine
EN300-16058-0.5g
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
959-33-1 93%
0.5g
$19.0 2023-06-04
Fluorochem
092495-100g
E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one
959-33-1 95%
100g
£129.00 2022-03-01
Enamine
EN300-16058-5.0g
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
959-33-1 93%
5g
$26.0 2023-06-04

4-Methoxychalcone طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Catalysts: Fluorapatite (Ca5F(PO4)3) ,  Sodium nitrate Solvents: Methanol ;  24 h, rt
المراجع
Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction
Jioui, Ilham; Danoun, Karim; Solhy, Abderrahim; Jouiad, Mustapha; Zahouily, Mohamed; et al, Journal of Industrial and Engineering Chemistry (Amsterdam, 2016, 39, 218-225

طريقة الإنتاج 2

رد فعل الشرط
1.1 Catalysts: Titania (sulfonated) ;  120 s
المراجع
TiO2-SO42- as a novel solid acid catalyst for highly efficient, solvent free and easy synthesis of chalcones under microwave irradiation
Krishnakumar, B.; Velmurugan, R.; Swaminathan, M., Catalysis Communications, 2011, 12(5), 375-379

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 - 5 °C; 3 h, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
المراجع
A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indole
Sarma, K. Narasimha; Subha, M. C. S.; Rao, K. Chowdoji, E-Journal of Chemistry, 2010, 7(3), 745-750

طريقة الإنتاج 4

رد فعل الشرط
1.1 Catalysts: Potassium carbonate ,  Sodium hydroxide ;  8 min
المراجع
Rapid synthesis of chalcones without solvent
Wang, Cunde; Guo, Ming-zhu; Zhou, Zhi-feng, Huaxue Shiji, 2004, 26(1),

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 0 °C
المراجع
Synthesis, crystal structures and DFT studies of 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-[2-(5-chloro-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Sahin, Zarife Sibel; Salgin-Goeksen, Umut; Goekhan-Kelekci, Nesrin; Isik, Samil, Journal of Molecular Structure, 2011, 1006(1-3), 147-158

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: Sulfuric acid (silica supported) ;  3 h, 80 °C
المراجع
Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions
Salehi, Peyman; Dabiri, Minoo; Zolfigol, Mohammad Ali; Fard, Mohammad Ali Bodaghi, Journal of the Brazilian Chemical Society, 2004, 15(5), 773-776

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ;  48 h, rt
المراجع
Aldol condensation in water using polyethylene glycol 400
Tanemura, Kiyoshi; Suzuki, Tsuneo; Nishida, Yoko; Horaguchi, Takaaki, Chemistry Letters, 2005, 34(4), 576-577

طريقة الإنتاج 8

رد فعل الشرط
1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ;  6 h, rt
المراجع
Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2
Tanemura, Kiyoshi, Results in Chemistry, 2022, 4,

طريقة الإنتاج 9

رد فعل الشرط
1.1 Catalysts: 1H-Imidazolium, 3-[3-[[(1S)-1,2-dicarboxyethyl]amino]-3-oxopropyl]-1-methyl-, br… ;  4 h, 25 °C
المراجع
An Efficient Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation Reaction using Amino Acid Based Ionic Liquids
Selvaraj, Ganesh Gopalsamy; Jayaraman, Sakthinarayanan; Selvarasu, Uthayanila; Velumani, Bharathi Priya; Parasuraman, Karthikeyan, Current Catalysis, 2021, 10(2), 103-107

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium trithiocarbonate Catalysts: Trioctylmethylammonium chloride Solvents: Benzene ,  Water
المراجع
The dehalogenation of vic-dihaloalkanes to alkenes with sodium trithiocarbonate or sodium dithiocarbonate in the presence of phase-transfer catalysts
Sugawara, Akira; Nakamura, Atsushi; Araki, Akitoshi; Sato, Ryu, Bulletin of the Chemical Society of Japan, 1989, 62(8), 2739-41

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Water Catalysts: Barium hydroxide Solvents: 1,4-Dioxane
المراجع
Barium(II) hydroxide as catalyst in organic reactions. 20. Structure-catalytic activity relationship in the Wittig reaction
Climent, M. S.; Marinas, J. M.; Mouloungui, Z.; Le Bigot, Y.; Delmas, M.; et al, Journal of Organic Chemistry, 1989, 54(15), 3695-701

طريقة الإنتاج 12

رد فعل الشرط
1.1 Catalysts: Alumina ,  Potassium fluoride ;  35 min, rt
المراجع
Synthesis of α,β-unsaturated ketones by grinding method
Wang, Shu-Xiang; Li, Ji-Tai; Wang, Zhen-Hua, Youji Huaxue, 2004, 24(4), 447-449

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.3 Reagents: Chlorotrimethylsilane ,  Sodium iodide
المراجع
Reagents and synthetic methods. 59. Iodotrimethylsilane-mediated aldol -type condensation between trialkylsilyl enol ethers and trimethylsilyl halohydrins
Aizpurua, J. M.; Palomo, C., Anales de Quimica, 1987, 83(1), 121-3

طريقة الإنتاج 14

رد فعل الشرط
1.1 Catalysts: Potassium hydroxide ;  5 min, rt
المراجع
Advanced Mechanochemistry Device for Sustainable Synthetic Processes
Gomes, Carla; Vinagreiro, Carolina S.; Damas, Liliana; Aquino, Gilberto; Quaresma, Joana; et al, ACS Omega, 2020, 5(19), 10868-10877

طريقة الإنتاج 15

رد فعل الشرط
1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) ,  Sulfuric acid (reaction product with Naphthalene) ;  100 min, 70 °C; 70 °C → rt
1.2 Reagents: Dichloromethane ;  > 1 min, heated
المراجع
Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions
Zali, Abbas; Ghani, Kamal; Shokrolahi, Arash; Keshavarz, Mohammad Hossein, Cuihua Xuebao, 2008, 29(7), 602-606

طريقة الإنتاج 16

رد فعل الشرط
1.1 Catalysts: Titania ;  2 min, heated
المراجع
Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst
Krishnakumar, B.; Swaminathan, M., Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 s, cooled; overnight, rt
المراجع
3-Oxopropane-1-sulfonic acids and -sulfonates
, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 5 - 10 °C
المراجع
An eco-friendly synthesis of 2-pyrazoline derivatives catalysed by CeCl3·7H2O
Bhat, Prabhat; Shridhar, Gomathi; Ladage, Savita; Ravishankar, Lakshmy, Journal of Chemical Sciences (Berlin, 2017, 129(9), 1441-1448

طريقة الإنتاج 19

رد فعل الشرط
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate ;  70 min, 75 °C
المراجع
Melamine trisulfonic acid as an efficient and reusable catalyst for the crossed-Aldol condensation of ketones and aldehydes under solvent-free conditions
Shirini, Farhad; Beigbaghlou, Somayeh Sarvi; Atghia, Seyyed Vahid, Iranian Journal of Catalysis, 2012, 2(4), 157-163

طريقة الإنتاج 20

رد فعل الشرط
1.1 Catalysts: Diethylamine Solvents: Water ;  10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
A green, inexpensive and efficient organocatalyzed procedure for aqueous aldol condensations
Abaee, M. Saeed; Mojtahedi, Mohammad M.; Forghani, Soudabeh; Ghandchi, Nafiseh M.; Forouzani, Mehdi; et al, Journal of the Brazilian Chemical Society, 2009, 20(10), 1895-1900

4-Methoxychalcone Raw materials

4-Methoxychalcone Preparation Products

4-Methoxychalcone الوثائق ذات الصلة

الموردين الموصى بهم
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Wuhan ChemNorm Biotech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Heyuan Broad Spectrum Biotechnology Co., Ltd
江苏科伦多食品配料有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
江苏科伦多食品配料有限公司
Wuhan brilliant Technology Co.,Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Wuhan brilliant Technology Co.,Ltd